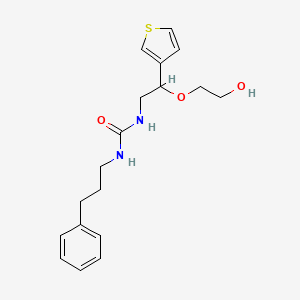

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea

Description

This compound is a urea derivative featuring a thiophen-3-yl moiety, a 2-hydroxyethoxy chain, and a 3-phenylpropyl substituent. The hydroxyethoxy group enhances hydrophilicity, while the thiophene and phenylpropyl groups contribute to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-10-11-23-17(16-8-12-24-14-16)13-20-18(22)19-9-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,12,14,17,21H,4,7,9-11,13H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYFCXMGPUCYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene derivative: Starting with a thiophene compound, functional groups are introduced through reactions such as halogenation, Grignard reactions, or cross-coupling reactions.

Introduction of the hydroxyethoxy group: This step may involve etherification reactions where an alcohol reacts with an alkyl halide.

Formation of the urea linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form amines.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Ether derivatives, amides.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use as a biochemical probe.

Medicine: Investigated for potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiophene ring and urea group could play crucial roles in binding to the target site, influencing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Thiophene Substitution Effects

Key Analog : 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea (PubChem entry)

- Difference : The thiophene ring substitution position (3-yl vs. 2-yl) alters electronic distribution and steric interactions.

- Impact : Thiophen-2-yl isomers often exhibit distinct binding affinities in receptor-ligand systems due to altered dipole moments and spatial orientation. For example, thiophen-2-yl derivatives may favor interactions with planar binding pockets, whereas thiophen-3-yl derivatives could engage in edge-to-face π-stacking .

Urea Derivatives with Varied Substituents

1-(3-Isopropylphenyl)-3,3-dimethylurea (CAS 55304-10-4)

- Structure : Simpler urea core with isopropylphenyl and dimethyl groups.

- Comparison: Hydrophobicity: The absence of a hydroxyethoxy group in this compound increases logP (predicted ~2.8 vs. ~1.5 for the target compound).

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea

- Structure : Contains trifluoromethyl groups and a hydroxyethyl chain.

- Comparison :

- Electron-Withdrawing Effects : The CF₃ groups enhance metabolic stability but reduce solubility compared to the target compound’s thiophene and phenylpropyl motifs.

- Synthesis : Prepared via nucleophilic substitution (e.g., reacting isocyanates with amines), similar to methods applicable to the target compound .

Compounds with Shared Functional Groups

1-[2-(2-Hydroxyethoxy)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester

- Structure : Hydroxyethoxy chain and phenyl group but lacks the urea core.

- Comparison :

- Pharmacokinetics : The ester group may confer higher membrane permeability but lower hydrolytic stability than the urea moiety.

- Applications : Piperidine derivatives are common in CNS-targeting drugs, suggesting the target compound’s hydroxyethoxy chain could similarly influence blood-brain barrier penetration .

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, with CAS number 2034305-39-8, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data on its pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C17H22N2O4S

- Molecular Weight: 350.4 g/mol

- Structural Features: The presence of a thiophene ring and a urea functional group suggests potential interactions with biological targets, particularly through hydrogen bonding and π-stacking interactions.

Anticancer Properties

Research indicates that compounds containing thiourea and urea moieties exhibit significant anticancer activities. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 1 | EKVX (lung) | 1.7 |

| 2 | RPMI-8226 (leukemia) | 21.5 |

| 3 | OVCAR-4 (ovarian) | 25.9 |

| 4 | PC-3 (prostate) | 28.7 |

| 5 | MDA-MB-435 (breast) | 15.1 |

These results suggest that related compounds can inhibit cell proliferation effectively, highlighting the potential of our compound in cancer therapy .

Antimicrobial Activity

The biological activity of thiourea derivatives extends to antimicrobial properties. Studies have reported that such compounds exhibit broad-spectrum antimicrobial effects, which include:

- Antibacterial

- Antifungal

- Antiviral

The mechanisms often involve disrupting microbial cell membranes or inhibiting critical metabolic pathways .

Anti-inflammatory and Analgesic Effects

Inflammation is a common underlying mechanism in many diseases, including cancer and autoimmune disorders. Compounds with urea functionalities have demonstrated anti-inflammatory effects by modulating inflammatory pathways. For example, certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro .

Case Studies

- Synthesis and Evaluation of Anticancer Activity : A study synthesized several thiourea derivatives and evaluated their anticancer properties against multiple cell lines. The most potent compounds were those that incorporated both thiophene and urea functionalities, suggesting a synergistic effect in targeting cancer cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiourea derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that modifications to the thiophene ring could enhance potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.